molecular formula C7H5ClN2O2S B7968288 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride

1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride

Cat. No.: B7968288
M. Wt: 216.65 g/mol
InChI Key: SCERYSAQVIRKCQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a fused pyrrole-pyridine ring system. The compound’s structure comprises a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic) at the [3,2-b] positions, with a sulfonyl chloride (-SO₂Cl) group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-4-10-5-2-1-3-9-7(5)6/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCERYSAQVIRKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)S(=O)(=O)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride typically involves the reaction of 1H-pyrrolo[3,2-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 1H-pyrrolo[3,2-b]pyridine

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention in drug discovery, particularly as a pharmacophore targeting specific enzymes or receptors. Notably, derivatives of 1H-pyrrolo[3,2-b]pyridine have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers:

  • Case Study : A series of derivatives were synthesized and evaluated for FGFR inhibition. For instance, one derivative exhibited IC50 values of 7 nM against FGFR1, demonstrating potent activity that could be leveraged for cancer therapy .

Chemical Research

In chemical research, this compound serves as a building block for synthesizing complex organic molecules and heterocycles. Its reactivity allows for diverse chemical transformations, making it valuable in the development of new materials and agrochemicals.

Biological Probes

The compound is also being explored as a biochemical probe in biological studies. Its ability to interact with specific biological targets makes it useful for understanding cellular mechanisms and pathways.

Data Table: Applications Overview

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryDevelopment of FGFR inhibitors for cancer therapyDerivatives showed significant inhibition of cell proliferation in cancer lines .
Chemical ResearchBuilding block for complex organic synthesisUtilized in the synthesis of various heterocycles and advanced materials .
Biological ProbesInvestigated for use in biochemical assays and cellular mechanism studiesPotential as probes to study FGFR signaling pathways .
Industrial ApplicationsIntermediate in the production of agrochemicals and pharmaceuticalsUsed in the synthesis of compounds with therapeutic potential .

Case Studies and Findings

  • FGFR Inhibition : Research has demonstrated that compounds derived from 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride can effectively inhibit FGFR signaling pathways, crucial for tumor growth prevention. For example, a derivative was found to induce apoptosis in breast cancer cell lines while inhibiting migration .
  • Synthesis Methodology : A novel method for producing pyridine-3-sulfonyl chloride was developed using phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene as solvents, leading to high yields without significant byproducts .
  • Therapeutic Applications : The compound has shown potential as an acid secretion inhibitor and has been explored for treating conditions like peptic ulcers and gastric cancer due to its low toxicity profile .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: [3,2-b] vs. [2,3-b] Fusion

The position of ring fusion significantly impacts physicochemical properties. For instance:

  • 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 1001412-59-4) has a molecular formula of C₇H₅ClN₂O₂S and a molecular weight of 216.64 g/mol .
  • 1H-Pyrrolo[3,2-b]pyridine-3-sulfonyl chloride (hypothetical data) would share the same molecular formula but differ in the electronic environment due to altered nitrogen positioning.
Property [2,3-b] Isomer [3,2-b] Isomer (Inferred)
Molecular Formula C₇H₅ClN₂O₂S C₇H₅ClN₂O₂S
Molecular Weight (g/mol) 216.64 216.64 (assumed)
Key Structural Feature Pyridine N at position 2 Pyridine N at position 3

Substituted Derivatives: Impact of Functional Groups

The introduction of substituents alters reactivity and stability. For example:

  • 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2827057-08-7) includes a -CF₂H group at position 5. This substituent increases molecular weight to 266.65 g/mol and elevates density (1.669 g/cm³ at 20°C) compared to the parent compound . The electron-withdrawing -CF₂H group also reduces the pKa of the sulfonyl chloride (predicted pKa = 7.83 ± 0.40), enhancing its electrophilicity .
Property [2,3-b] Parent 6-(Difluoromethyl) Derivative
Molecular Formula C₇H₅ClN₂O₂S C₈H₆ClF₂N₂O₂S
Molecular Weight (g/mol) 216.64 266.65
Density (g/cm³) Not reported 1.669 ± 0.06
pKa Not reported 7.83 ± 0.40

Comparison with Other Heterocyclic Sulfonyl Chlorides

While direct data for pyrrolopyridine sulfonyl chlorides are sparse, comparisons with pyridine and indole analogs highlight trends:

  • Pyridine-3-sulfonyl chloride : Simpler structure with higher symmetry, leading to greater thermal stability but lower solubility in polar solvents due to reduced hydrogen-bonding capacity.

Key Research Findings

Reactivity: Sulfonyl chlorides in fused heterocycles exhibit enhanced electrophilicity compared to monocyclic analogs due to electron-deficient aromatic systems .

Substituent Effects : Electron-withdrawing groups (e.g., -CF₂H) amplify reactivity in nucleophilic substitutions, as evidenced by reduced pKa values .

Synthetic Utility : The [2,3-b] isomer is frequently used in Suzuki-Miyaura cross-coupling reactions, suggesting the [3,2-b] analog may have similar applications pending further study .

Biological Activity

1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is characterized by a unique structural framework that includes a pyrrolo core and a sulfonyl chloride functional group, which enhances its reactivity and biological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C7H5ClN2O2S
  • Molecular Weight : 216.65 g/mol
  • Functional Groups : Sulfonyl chloride (–SO2Cl) enhances electrophilicity, allowing for covalent modifications of biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This mechanism is particularly relevant in the context of cancer therapy, where inhibition of specific signaling pathways can impede tumor growth.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that derivatives of 1H-pyrrolo[3,2-b]pyridine compounds exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance:

  • Compound 4h derived from this class showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 .
  • In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cell lines (4T1) and induced apoptosis .

Other Therapeutic Applications

This compound has also been explored for:

  • Gastric Motility Enhancement : It acts on lower esophageal sphincters and ClC-2 channels to enhance intestinal juice secretion .
  • Inhibition of SGK-1 Kinase : Compounds in this series have shown promise in treating disorders related to electrolyte balance and cell proliferation in renal diseases .

Case Studies and Research Findings

StudyFindings
RSC Advances (2021)Identified potent FGFR inhibitors among pyrrolo derivatives; highlighted compound 4h's role in inducing apoptosis in cancer cells .
Patent WO2006063167A1Discussed the use of pyrrolo derivatives as SGK-1 kinase inhibitors for treating renal disorders .
PubChem DatabaseProvided structural and chemical properties; emphasized the compound's potential as a biochemical probe .

Comparative Analysis with Related Compounds

The unique structure of this compound differentiates it from other similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-1H-pyrrolo[3,2-b]pyridineContains bromine at position 6Enhanced reactivity for biological applications
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamideLacks bromine but retains sulfonamide functionalityDifferent biological activity profiles
Pyridine-3-sulfonamideSimple pyridine structureLacks complex pyrrole system

Q & A

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways, identifying pH-dependent degradation hotspots. Simulations predict rapid hydrolysis below pH 3, aligning with experimental observations in gastric fluid models .

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